
4-Quinolinamine, 3,5,7-trimethyl-N,N-bis(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine is a chemical compound with the molecular formula C26H28N2 It is known for its unique structure, which includes a quinoline core substituted with three methyl groups and two benzyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine typically involves the reaction of 3,5,7-trimethylquinoline with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving automated chromatography systems and crystallization units to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Benzyl chloride with a base like sodium hydride in an organic solvent.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Reduced quinoline compounds.
Substitution: Compounds with different substituents on the nitrogen atom.
Wissenschaftliche Forschungsanwendungen
N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-3,5,7-trimethylquinolin-4-amine
- N,N-Dibenzylaniline
- N,N-Dibenzyl-N-[1-cyclohexyl-3-(trimethylsilyl)-2-propynyl]-amine
Uniqueness
N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine is unique due to its specific substitution pattern on the quinoline ring and the presence of two benzyl groups on the nitrogen atom. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61563-57-3 |
|---|---|
Molekularformel |
C26H26N2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
N,N-dibenzyl-3,5,7-trimethylquinolin-4-amine |
InChI |
InChI=1S/C26H26N2/c1-19-14-20(2)25-24(15-19)27-16-21(3)26(25)28(17-22-10-6-4-7-11-22)18-23-12-8-5-9-13-23/h4-16H,17-18H2,1-3H3 |
InChI-Schlüssel |
IEVIEJSZIFBJOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)N=CC(=C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12878955.png)
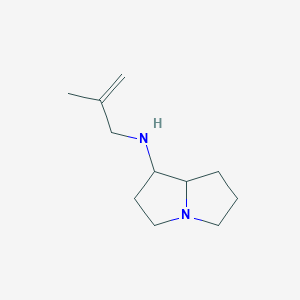
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)

![1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)
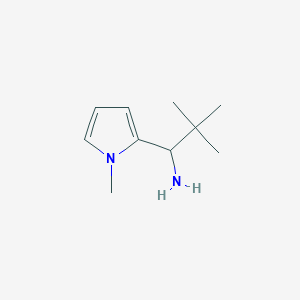
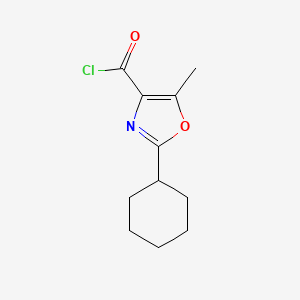

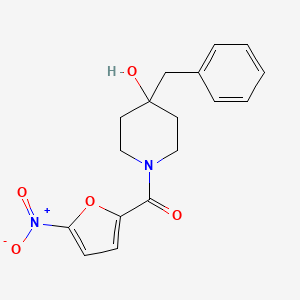

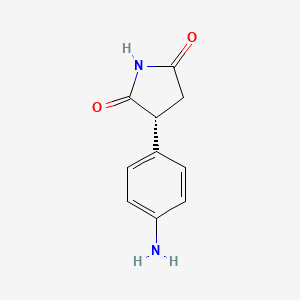
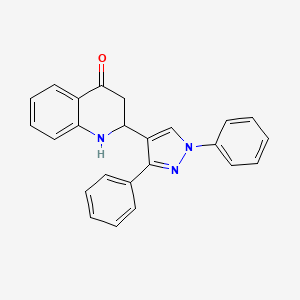

![1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12879023.png)
